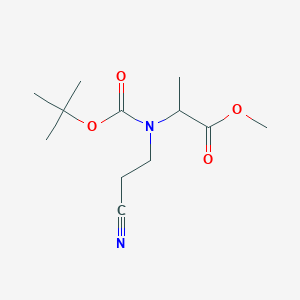
N-Boc-N-(2-cyanoethyl)-D-alanine Methyl Ester
描述
N-Boc-N-(2-cyanoethyl)-D-alanine Methyl Ester is a chemical compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a cyanoethyl group, and a methyl ester group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
属性
分子式 |
C12H20N2O4 |
|---|---|
分子量 |
256.30 g/mol |
IUPAC 名称 |
methyl 2-[2-cyanoethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate |
InChI |
InChI=1S/C12H20N2O4/c1-9(10(15)17-5)14(8-6-7-13)11(16)18-12(2,3)4/h9H,6,8H2,1-5H3 |
InChI 键 |
ZDBSLXPGMHAJTE-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)OC)N(CCC#N)C(=O)OC(C)(C)C |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-N-(2-cyanoethyl)-D-alanine Methyl Ester typically involves the following steps:
Protection of the amino group: The amino group of L-alanine is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting L-alanine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Introduction of the cyanoethyl group: The protected amino acid is then reacted with acrylonitrile to introduce the cyanoethyl group. This reaction is typically carried out under basic conditions using a base such as sodium hydride.
Esterification: Finally, the carboxylic acid group of the protected amino acid is esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
N-Boc-N-(2-cyanoethyl)-D-alanine Methyl Ester can undergo various types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amino group.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base.
Reduction: Commonly performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The Boc group can be removed using trifluoroacetic acid or hydrochloric acid.
Major Products Formed
Hydrolysis: Forms N-Boc-N-(2-cyanoethyl)-L-alanine.
Reduction: Forms N-Boc-N-(2-aminoethyl)-L-alanine Methyl Ester.
Substitution: Forms N-(2-cyanoethyl)-L-alanine Methyl Ester.
科学研究应用
N-Boc-N-(2-cyanoethyl)-D-alanine Methyl Ester has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Research: Investigated for its potential use in the development of new drugs.
Biochemistry: Used in the study of enzyme-substrate interactions and protein modifications.
Material Science: Explored for its potential use in the development of new materials with unique properties.
作用机制
The mechanism of action of N-Boc-N-(2-cyanoethyl)-D-alanine Methyl Ester depends on the specific reactions it undergoes. For example, in hydrolysis reactions, the ester group is cleaved to form a carboxylic acid. In reduction reactions, the cyano group is converted to an amine. The Boc protecting group can be removed to reveal the free amino group, which can then participate in further reactions.
相似化合物的比较
Similar Compounds
N-Boc-N-(2-cyanoethyl)glycine Ethyl Ester: Similar structure but with an ethyl ester group instead of a methyl ester group.
N-Boc-N-(2-cyanoethyl)-D-alanine Methyl Ester: Similar structure but with the D-enantiomer of alanine.
N-Boc-N-(2-cyanoethyl)glycine Methyl Ester: Similar structure but with glycine instead of alanine.
Uniqueness
This compound is unique due to its specific combination of functional groups and stereochemistry. The presence of the Boc protecting group, cyanoethyl group, and methyl ester group provides a versatile platform for various chemical transformations. Additionally, the L-enantiomer of alanine imparts specific stereochemical properties that can be important in certain applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


